molecular formula C13H13N3O3 B7788048 methyl 2-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]acetate

methyl 2-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]acetate

Cat. No.: B7788048
M. Wt: 259.26 g/mol
InChI Key: UHXMAMFGBDNEKC-YFHOEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate involves multiple steps. The key steps include the formation of the spirocyclic structure and the introduction of the trifluoropropan-2-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.

Medicine

In medicine, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate include other spirocyclic compounds and trifluoropropan-2-yl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)8-14-7-10-12(15-16-13(10)18)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3,(H,16,18)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXMAMFGBDNEKC-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC=C1C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN/C=C\1/C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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